2-(Azidomethyl)-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(azidomethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5OS/c6-5(11)3-2-12-4(9-3)1-8-10-7/h2H,1H2,(H2,6,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQHURSSBGPCDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CN=[N+]=[N-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas.
Introduction of the Azidomethyl Group: The azidomethyl group is introduced via nucleophilic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiazole derivative with appropriate amines or through the use of carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These processes typically integrate multiple reaction steps, such as thermolysis of vinyl azides to generate azirines, followed by reaction with bromoacetyl bromide and subsequent nucleophilic displacement with sodium azide .
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Nucleophilic Substitution: The azidomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used for [3+2] cycloaddition reactions.
Nucleophilic Substitution: Sodium azide is a typical reagent for introducing the azide group.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are used for the reduction of the azide group.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
2-(Azidomethyl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide involves its ability to undergo cycloaddition and substitution reactions, which allows it to interact with various molecular targets. The azide group can form covalent bonds with alkyne-containing molecules, leading to the formation of triazoles. This reactivity is exploited in click chemistry for the development of bioconjugates and other functional materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Thiazole-4-Carboxamide Derivatives
- Acotiamide (N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide): Features a diisopropylaminoethyl chain and a hydroxy-dimethoxybenzoyl group. Clinical Use: Approved in Japan (2013) as a prokinetic agent for gastrointestinal motility disorders . Key Difference: The hydrophilic substituents enhance solubility and receptor binding compared to the azidomethyl group in the target compound.
- DAMPTC (2-[(3,4-Dichlorophenyl)amino]-N-[3-(morpholin-4-yl)propyl]-1,3-thiazole-4-carboxamide): Substituted with a dichlorophenyl group and a morpholinopropyl chain. Application: Investigated for receptor-targeting in virtual screening studies due to its electron-withdrawing groups and flexible side chain .
Azidomethyl-Substituted Analogs
2-{[2-(Azidomethyl)morpholin-4-yl]methyl}-1,3-thiazole-4-carboxylic Acid :
- Methyl 2-(Azidomethyl)-1,3-oxazole-4-carboxylate: Replaces the thiazole sulfur with oxygen (oxazole core). Molecular Formula: C₆H₆N₄O₃ (182.14 g/mol) .
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted CCS (Ų, [M+H]⁺) | Notable Properties |
|---|---|---|---|---|---|
| 2-(Azidomethyl)-1,3-thiazole-4-carboxamide | C₅H₅N₅OS | 183.02 | Azidomethyl, carboxamide | 133.0 | Moderate polarity, azide reactivity |
| Acotiamide | C₂₃H₃₄ClN₅O₆S | 548.06 | Diisopropylaminoethyl, dimethoxybenzoyl | N/A | High solubility, prokinetic activity |
| DAMPTC | C₁₇H₁₈Cl₂N₄O₂S | 413.32 | Dichlorophenyl, morpholinopropyl | N/A | Lipophilic, receptor-targeting |
| Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate | C₆H₆N₄O₃ | 182.14 | Azidomethyl, methyl ester | N/A | Lower thermal stability |
Biological Activity
2-(Azidomethyl)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₅H₅N₃O₁S
- CAS Number : 1955553-85-1
This compound features an azide group (-N₃), which is known for its reactivity and potential as a bioorthogonal functional group in chemical biology applications.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thiazole Ring : The initial step may involve the cyclization of appropriate precursors to form the thiazole ring.
- Introduction of Azidomethyl Group : The azidomethyl group is introduced through nucleophilic substitution reactions.
- Carboxamide Formation : The carboxamide moiety can be added via acylation reactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have shown that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains with promising results. A comparative study indicated that thiazoles could inhibit bacterial growth effectively, showing minimum inhibitory concentrations (MIC) in the low micromolar range.
Anticancer Activity
A notable study evaluated a series of thiazole derivatives for their antitumor activity against human cancer cell lines. The results demonstrated that compounds with structural similarities to this compound exhibited cytotoxic effects. The following table summarizes the IC50 values for selected thiazole derivatives:
| Compound ID | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| T1 | MCF-7 | 2.21 | Induces apoptosis |
| T26 | BGC-823 | 1.67 | Cell cycle arrest |
| T38 | HepG2 | 1.11 | Apoptosis induction |
These findings suggest that the combination of thiazole with specific functional groups enhances cytotoxicity against cancer cells, making it a candidate for further development.
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
- Induction of Apoptosis : Evidence suggests that certain derivatives can induce programmed cell death in cancer cells by disrupting mitochondrial function or activating caspases.
- Cell Cycle Arrest : Compounds like T38 have been shown to halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
-
Case Study on Anticancer Activity :
- A study involving a panel of five human cancer cell lines showed that compounds derived from thiazoles had superior activity compared to standard chemotherapeutics like 5-fluorouracil (5-Fu).
- Flow cytometry analyses confirmed that these compounds could induce apoptosis in HepG2 cells.
-
Antimicrobial Efficacy :
- A comparative study on various thiazole derivatives indicated that some exhibited potent antimicrobial activity against resistant bacterial strains, suggesting potential therapeutic applications in infectious diseases.
Q & A
Q. What are the common synthetic routes for preparing 2-(Azidomethyl)-1,3-thiazole-4-carboxamide?
The synthesis typically involves multi-step organic reactions. For example, the thiazole core can be constructed via a Hantzsch thiazole synthesis, followed by azide introduction at the methyl position using NaN₃ under controlled conditions. Key steps include:
- Coupling reactions : Amide bond formation between thiazole-carboxylic acid derivatives and amines (e.g., using EDCl/HOBt as coupling agents) .
- Azide functionalization : Substitution of halide groups (e.g., bromomethyl) with sodium azide in polar solvents like DMF or DMSO .
- Purification : Column chromatography or HPLC to isolate the final product, with characterization via ¹H/¹³C NMR and HRMS .
Q. How is the structural integrity of this compound validated experimentally?
Standard characterization methods include:
- Spectroscopic analysis : ¹H/¹³C NMR to confirm the azidomethyl group (δ ~3.5–4.0 ppm for CH₂N₃) and thiazole ring protons .
- Mass spectrometry : HRMS or LC-MS to verify molecular weight and purity (>95% by HPLC) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally related thiazole-azide hybrids show:
- Antiviral potential : Inhibition of viral proteases or polymerases in computational docking studies .
- Anticancer activity : Cytotoxicity assays (e.g., MTT) against cancer cell lines, with IC₅₀ values in the micromolar range .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance azide substitution efficiency .
- Catalyst use : Cu(I) catalysts (e.g., CuBr) for azide-alkyne cycloaddition in click chemistry modifications .
- Temperature control : Maintaining <50°C during azide reactions to prevent decomposition .
- Yield tracking : Comparative analysis via TLC or UPLC at each step to identify bottlenecks .
Q. How should researchers address contradictions in reported biological activity data for thiazole-azide derivatives?
Discrepancies may arise from assay variability or structural nuances. Mitigation approaches include:
- Standardized assays : Repeating studies under identical conditions (e.g., cell line, incubation time) .
- Structure-activity relationship (SAR) analysis : Modifying the azidomethyl position or thiazole substituents to isolate active pharmacophores .
- Meta-analysis : Cross-referencing data from multiple sources (e.g., PubChem, academic journals) to identify consensus trends .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
- Molecular docking : Tools like AutoDock Vina or Schrödinger to simulate interactions with enzymes (e.g., SARS-CoV-2 RBD or kinase domains) .
- MD simulations : GROMACS or AMBER for assessing stability of ligand-target complexes over time .
- Free energy calculations : MM-PBSA/GBSA to quantify binding energies and validate docking predictions .
Q. What safety protocols are recommended for handling the azidomethyl group during synthesis?
- Explosion risk mitigation : Avoid grinding or heating azides in dry states; use dilute solutions .
- Ventilation : Perform reactions in fume hoods with blast shields.
- Waste disposal : Quench excess azides with NaNO₂ or bleach before disposal .
Q. How can researchers resolve spectral ambiguities in characterizing azidomethyl-thiazole derivatives?
- 2D NMR techniques : HSQC and HMBC to assign overlapping proton/carbon signals in the thiazole ring .
- Isotopic labeling : ¹⁵N labeling of the azide group for clearer NMR detection .
- Comparative analysis : Match experimental spectra with simulated data from computational tools (e.g., ACD/Labs) .
Methodological Considerations
Q. What experimental controls are critical in enzyme inhibition studies involving this compound?
- Positive controls : Known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
- Solvent controls : DMSO or ethanol at matching concentrations to rule out solvent effects.
- Blank reactions : Exclude autofluorescence/absorbance interference in spectrophotometric assays .
Q. How can the metabolic stability of this compound be assessed?
- In vitro assays : Microsomal stability tests (e.g., liver microsomes + NADPH) to measure half-life .
- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., reduction of azide to amine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
